molecular formula C18H19BrN2O3S B3311975 2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946282-68-4

2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B3311975
CAS No.: 946282-68-4
M. Wt: 423.3 g/mol
InChI Key: UKLYSPJNFLPMIV-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic benzamide derivative featuring a 2-bromo-substituted benzoyl group and a 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl moiety. The bromine atom at the ortho position of the benzamide may contribute to steric effects and halogen bonding, which are critical in drug-receptor interactions.

Properties

IUPAC Name

2-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c1-2-25(23,24)21-11-5-6-13-12-14(9-10-17(13)21)20-18(22)15-7-3-4-8-16(15)19/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLYSPJNFLPMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the ethanesulfonyl group and the formation of the tetrahydroquinoline ring. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

Overview

2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound characterized by its unique chemical structure, which includes a bromine atom, an ethanesulfonyl group, and a tetrahydroquinoline moiety attached to a benzamide. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties.

Scientific Research Applications

The applications of this compound are diverse and include:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Studies have utilized assays such as MTT to assess cytotoxicity and have found significant inhibition of cell growth in certain cancer types.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Research

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been linked to the inhibition of kynurenine aminotransferase, which is associated with neurodegenerative diseases.
  • Bioactive Compound Studies : Its unique structure allows for exploration in various biological assays aimed at understanding its interactions with biological targets.

Chemical Synthesis

  • Building Block for Complex Molecules : In organic synthesis, this compound serves as a versatile building block for the development of more complex molecules. Its functional groups enable further chemical modifications through substitution reactions.

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity. Further investigations revealed that the compound induced apoptosis through caspase activation pathways.

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of kynurenine aminotransferase showed that this compound effectively reduced enzyme activity in a dose-dependent manner. The implications suggest potential therapeutic applications in neurodegenerative disorders where kynurenine metabolism is disrupted.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Structure R Group on Tetrahydroquinoline Benzamide Substituents
Target Compound Benzamide Ethanesulfonyl 2-bromo
4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Benzamide Propanoyl 4-bromo
(S)-N-(2-bromo-6-chlorophenyl)-...benzamide Benzamide N/A (substituents on benzamide) 2-bromo, 6-chloro, 5-fluoro
Quinazolin-4(3H)-one derivatives Quinazolinone Cyclohexyl/Benzyl 5-bromo, 3-nitro

Electronic and Steric Effects

  • Ethanesulfonyl vs. Propanoyl: The ethanesulfonyl group (target compound) is more electron-withdrawing than the propanoyl group ( compound), which may reduce nucleophilicity at the tetrahydroquinoline nitrogen. This could enhance stability against enzymatic degradation .
  • This positioning may alter binding pocket interactions in biological targets .

Biological Activity

2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a bromine atom, an ethanesulfonyl group, and a tetrahydroquinoline moiety, which contribute to its reactivity and biological profile.

Chemical Structure

The molecular formula of this compound is C17H20BrN2O3SC_{17}H_{20}BrN_{2}O_{3}S, with a molecular weight of approximately 409.3 g/mol. The compound's structure can be represented as follows:

Structure C17H20BrN2O3S\text{Structure }\text{C}_{17}\text{H}_{20}\text{BrN}_{2}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydroquinoline Core : This is often achieved through a Pictet-Spengler reaction involving an aldehyde and an amine in the presence of an acid catalyst.
  • Introduction of the Ethanesulfonyl Group : The tetrahydroquinoline intermediate reacts with ethanesulfonyl chloride in the presence of a base such as triethylamine.
  • Bromination : The final step involves bromination of the benzamide moiety using N-bromosuccinimide (NBS) under controlled conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds similar to this benzamide derivative possess significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated enhanced potency against breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cells compared to standard chemotherapeutics like cisplatin .

The mechanism underlying the biological activity of this compound is believed to involve its interaction with specific molecular targets. The bromine atom and ethanesulfonyl group facilitate binding to enzymes or receptors involved in cell proliferation and survival pathways. Additionally, the tetrahydroquinoline structure may enhance binding affinity and selectivity .

Comparative Analysis

To illustrate the unique properties of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameKey FeaturesBiological Activity
This compoundBromine atom, ethanesulfonyl groupSignificant anticancer activity
3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamideSimilar structure but different bromine positionModerate anticancer activity
4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamideDifferent substitution patternLower potency compared to above

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in oncology:

  • Study on MDA-MB-231 Cells : A series of related compounds were tested for cytotoxicity using MTT assays. Results indicated that this compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics .

Q & A

Q. Methodology :

  • Step 1 : Coupling of the tetrahydroquinoline core with bromobenzamide via amide bond formation using coupling reagents like EDCI or HOBt in dichloromethane (DCM) .
  • Step 2 : Sulfonylation of the tetrahydroquinoline nitrogen using ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the ethanesulfonyl group .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterization using NMR and MS to confirm structural integrity .

How is the purity and structural identity of this compound validated in academic research?

Q. Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm substituent positions and integration ratios (e.g., bromine and ethanesulfonyl group signals) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 437.4) .
  • HPLC : Purity >95% assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

What reaction conditions optimize the yield during sulfonylation steps?

Q. Methodology :

  • Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DCM or THF) enhance reagent solubility and reaction efficiency .
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

What in vitro assays are suitable for evaluating enzyme inhibition by this compound?

Q. Methodology :

  • PTP1B Inhibition : Use recombinant protein tyrosine phosphatase 1B (PTP1B) in a colorimetric assay with p-nitrophenyl phosphate (pNPP) as substrate. Measure IC₅₀ values to quantify inhibitory potency .
  • Radiometric Enzyme Assays : For nitric oxide synthase (NOS) isoforms, use ³H-arginine conversion to ³H-citrulline in Baculovirus-infected Sf9 cells .

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Q. Methodology :

  • Structural Modifications : Synthesize analogs with halogen (Br vs. Cl), sulfonyl group (ethane vs. propane), or benzamide substitutions .
  • Biological Testing : Compare IC₅₀ values across analogs in enzyme assays (e.g., PTP1B) and cell-based models (e.g., insulin sensitivity in HepG2 cells) .
  • Computational Modeling : Dock analogs into target enzyme active sites (e.g., PTP1B) using AutoDock Vina to predict binding affinities .

How should researchers address contradictory bioactivity data between this compound and its analogs?

Q. Methodology :

  • Data Triangulation : Validate results across multiple assays (e.g., in vitro enzymatic vs. cell-based anti-inflammatory activity) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
  • Crystallography : Resolve co-crystal structures of analogs with target enzymes to identify critical binding interactions .

What strategies enhance the compound’s solubility for in vivo studies?

Q. Methodology :

  • Formulation : Use co-solvents like PEG-400 or cyclodextrin-based carriers .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or methoxy) on the benzamide moiety while monitoring SAR trade-offs .

How is the compound’s stability under physiological conditions assessed?

Q. Methodology :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC over 24 hours .
  • Plasma Stability : Incubate with rodent plasma and quantify parent compound remaining using LC-MS/MS .

What preclinical models are appropriate for evaluating therapeutic potential in metabolic disorders?

Q. Methodology :

  • Animal Models : Use high-fat diet-induced obese mice to assess glucose tolerance and insulin sensitivity improvements .
  • Dose-Response Studies : Administer compound orally (10–100 mg/kg) and measure PTP1B activity in liver tissue .

How can researchers differentiate off-target effects from specific target modulation?

Q. Methodology :

  • Selectivity Screening : Test against related enzymes (e.g., TCPTP for PTP1B inhibitors) to calculate selectivity indices .
  • CRISPR Knockout Models : Use PTP1B-knockout cell lines to confirm on-target effects in glucose uptake assays .

Comparative Table of Structural Analogs and Key Features

Compound NameKey Structural VariationBiological Activity (IC₅₀)Source
3-Bromo analog (Br at position 3)Bromine substitutionPTP1B: 1.2 µM
4-Fluoro analog (F at position 4)Fluorine substitutionPTP1B: 0.8 µM
Ethanesulfonyl vs. propanesulfonylSulfonyl chain lengthImproved solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

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